N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O.2ClH/c1-18-7-6-16-15(18)20-10-8-19(9-11-20)12-14(21)17-13-4-2-3-5-13;;/h6-7,13H,2-5,8-12H2,1H3,(H,17,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHPXQMDMVEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-imidazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with cyclopentyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or chloroform and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, chloroform, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, particularly those with piperazine, imidazole, or aromatic substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Research Findings
Conformational Flexibility: The evidence compound (Table 1) exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing dimerization via N–H⋯O hydrogen bonds .
Hydrogen Bonding vs. Hydrophobic Interactions :
- The user’s compound leverages both hydrogen bonding (amide, imidazole) and ionic interactions (dihydrochloride salt) for solubility and target engagement.
- Halogenated analogs (e.g., 4-bromophenyl derivatives) rely on hydrophobic and halogen-bonding interactions, limiting their utility in aqueous environments .
Synthetic Scalability :
- Both the user’s compound and the evidence compound employ EDC.HCl-mediated coupling, a standard method for amide synthesis. However, the dihydrochloride salt formation in the former adds a purification step to isolate the ionic form .
Biological Activity
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 339.29 g/mol. The compound features a piperazine ring, an imidazole moiety, and an acetamide functional group, which contribute to its biological properties.
Research indicates that the compound interacts with various biological targets, primarily focusing on its role as an antagonist in neurotransmitter pathways. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Antidepressant Effects
In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models. It was found to reduce immobility time in the forced swim test, indicating potential efficacy in alleviating depressive symptoms.
Anxiolytic Properties
The compound also exhibited anxiolytic effects in behavioral tests such as the elevated plus maze and the open field test. These results suggest that it may be beneficial for conditions characterized by anxiety disorders.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that it can inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant activity | Significant reduction in immobility in forced swim test compared to control. |
| Study 2 | Assess anxiolytic effects | Increased time spent in open arms of the elevated plus maze, indicating reduced anxiety. |
| Study 3 | Investigate neuroprotective effects | Inhibition of apoptosis in neuronal cells under oxidative stress conditions. |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a half-life suitable for therapeutic use. The compound shows good oral bioavailability and distribution across the blood-brain barrier, which is critical for central nervous system-targeted therapies.
Q & A
Q. How can researchers optimize the synthesis of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride?
Methodological Answer: Synthesis optimization involves:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for amide bond formation, as demonstrated in analogous acetamide syntheses .
- Solvent selection : Dichloromethane or dimethylformamide (DMF) is preferred for solubility and reaction efficiency. Post-synthesis, employ ice-cold acid extraction to precipitate impurities .
- Purification : Column chromatography or recrystallization (e.g., methylene chloride slow evaporation) ensures high purity. Confirm purity via HPLC (>95%) and NMR spectroscopy .
Q. What analytical methods are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve conformational heterogeneity (e.g., three distinct molecules in the asymmetric unit) to identify dihedral angles between aromatic/heterocyclic rings and amide groups .
- NMR spectroscopy : Use - and -NMR to verify cyclopentyl, piperazine, and imidazole substituents. Compare chemical shifts with structurally similar acetamides (e.g., 2-phenoxy-N-(1-isopropyl-4-piperidinyl)acetamide) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect chloride counterions via high-resolution MS .
Q. How should researchers assess purity and stability for pharmacological studies?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine thermal degradation profiles (e.g., decomposition points above 473 K) .
- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to quantify impurities (<5%) .
- Long-term stability : Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the imidazole or piperazine moieties .
Advanced Research Questions
Q. What in vivo/in vitro models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- In vitro receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine D receptors using radioligand displacement, given structural similarities to piperazine-containing ligands .
- Metabolic stability : Use hepatic microsomes (human/rat) to assess cytochrome P450-mediated oxidation of the cyclopentyl or imidazole groups .
- In vivo CNS penetration : Employ blood-brain barrier (BBB) permeability models (e.g., MDCK-MDR1 monolayers) to predict brain/plasma ratios .
Q. How can researchers resolve contradictions in crystallographic and computational conformational data?
Methodological Answer:
- Multi-conformer modeling : If X-ray data reveal multiple conformers (e.g., dihedral angles varying by >20°), use molecular dynamics simulations to identify dominant conformations in solution .
- DFT calculations : Compare computed vs. experimental torsion angles to validate force fields and refine energy minimization protocols .
- Variable-temperature NMR : Detect dynamic conformational changes (e.g., piperazine ring flipping) under different thermal conditions .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
Methodological Answer:
- Salt formation : Replace dihydrochloride with mesylate or tosylate salts for improved solubility in PBS (pH 7.4) .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or acetyl groups on the imidazole nitrogen for transient hydrophilicity .
Q. How can impurity profiles be rigorously characterized during scale-up?
Methodological Answer:
- ICH guidelines : Follow Q3A(R2) for identifying and quantifying impurities >0.1%. Use orthogonal methods (HPLC-UV, LC-MS) to detect byproducts from incomplete coupling or oxidation .
- Synthetic route optimization : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., T3P®) to reduce halogenated impurities .
Q. What computational approaches predict target engagement and off-target effects?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for derivative libraries?
Methodological Answer:
- Core modifications : Substitute cyclopentyl with cyclohexyl or adamantyl to probe steric effects on receptor binding .
- Piperazine variants : Introduce 4-fluorophenyl or 4-chlorophenyl groups to assess electronic impacts on affinity .
- High-throughput screening : Use parallel synthesis to generate 50-100 analogs, followed by functional assays (e.g., cAMP modulation for GPCR activity) .
Q. What are best practices for reconciling conflicting biological activity data across studies?
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO-K1) and normalize readouts (e.g., luminescence vs. fluorescence) to minimize variability .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify statistically significant trends .
- Mechanistic follow-up : Use CRISPR knockdown or siRNA to confirm target specificity if off-target effects are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
